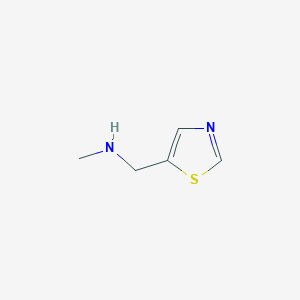

Methyl-thiazol-5-ylmethyl-amine

Overview

Description

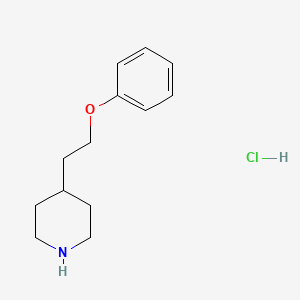

“Methyl-thiazol-5-ylmethyl-amine” is a chemical compound with the CAS Number: 933751-05-4 . It has a molecular weight of 128.2 and is typically in liquid form . Another variant of this compound is “this compound dihydrochloride” with the CAS Number: 1923088-56-5 . This variant has a molecular weight of 201.12 and is typically in off-white solid form .

Molecular Structure Analysis

The linear formula for “this compound” is C5H8N2S . For the dihydrochloride variant, the linear formula is C5H10Cl2N2S .Scientific Research Applications

Synthesis and Biological Activity

- Methyl-thiazol-5-ylmethyl-amine derivatives have been synthesized and evaluated for various biological activities. For example, N-substituted thiazole derivatives showed potential as apoptosis inducers and anti-infective agents, with certain derivatives exhibiting significant apoptosis in test cells and notable antibacterial and antimalarial activities (Bansal et al., 2020).

- Similarly, another study synthesized thiazole derivatives with di-, tri-, and tetrathiazole moieties, showing high antimicrobial activity against various bacteria and fungi species (Althagafi et al., 2019).

Spectroscopic and Structural Studies

- Vibrational and electronic spectral studies of 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine (a derivative of this compound) provided insights into its molecular structure and electronic properties, helping to understand its potential applications in various fields (Zhang et al., 2014).

Controlled Release and Environmental Impact

- Research into controlled release formulations using this compound derivatives has shown potential for safer and more effective crop protection. For instance, controlled release formulations of thiamethoxam in soil demonstrated slower release compared to commercial formulations, indicating potential for more efficient pest management (Sarkar et al., 2012).

- The sorption behavior of thiamethoxam in Indian soils was investigated, providing valuable information on the environmental impact and leaching potential of this compound (Banerjee et al., 2008).

Catalytic and Synthetic Applications

- Thiazolium carbene-based catalysts derived from vitamin B1, involving this compound derivatives, were effective for N-formylation and N-methylation of amines using CO2, highlighting sustainable synthetic applications (Das et al., 2016).

Anticancer Research

- Several studies have explored the potential anticancer properties of this compound derivatives. For instance, Schiff bases derived from thiadiazole compounds showed significant anticancer activity, with potential as PI3K/AKT/mTOR signaling pathway inhibitors (Chen et al., 2020).

Mechanism of Action

Target of Action

Methyl-thiazol-5-ylmethyl-amine, also known as Methimazole, primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones .

Mode of Action

Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO) . The exact method through which methimazole inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine .

Biochemical Pathways

Molecules containing a thiazole ring, such as Methimazole, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of Methimazole’s action is a reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of thyroid peroxidase, which leads to a reduction in thyroid hormone synthesis .

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDWIWZWZZLCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669221 | |

| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933751-05-4 | |

| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1,3-thiazol-5-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

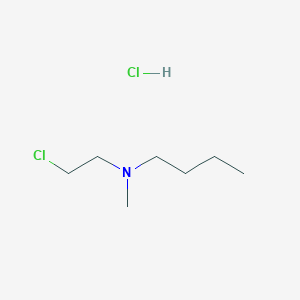

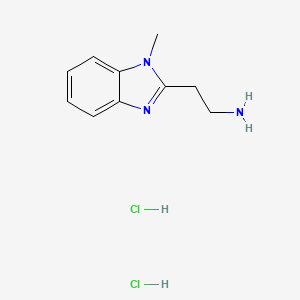

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)

![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)

![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)